

An In-depth Technical Guide to the Physical and Chemical Properties of Rapamycin

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Abstract

Rapamycin, also known as Sirolimus, is a macrolide lactone with potent immunosuppressive and antiproliferative properties. Its mechanism of action is centered on the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling. This technical guide provides a comprehensive overview of the core physical and chemical properties of rapamycin, offering detailed data, experimental protocols, and visualizations to support research and development activities. This document is intended for professionals in the fields of pharmaceutical sciences, pharmacology, and drug development.

Core Physical and Chemical Properties

Rapamycin is a white to off-white crystalline powder.^[1] Its complex macrocyclic structure dictates its physicochemical characteristics, influencing its solubility, stability, and biological interactions.

Structure and Formula

- Chemical Name:
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,2]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- Molecular Formula: C₅₁H₇₉NO₁₃^[1]
- Molecular Weight: 914.17 g/mol ^[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of rapamycin.

Property	Value	References
Molecular Weight	914.17 g/mol	[1]
Melting Point	173-187 °C	[1]
logP (Octanol/Water)	~4.3	
Water Solubility	2.6 µg/mL	[3]
pKa	Not experimentally determined in reviewed literature.	
Appearance	White to off-white crystalline powder	[1]

Solubility Profile

Rapamycin is a lipophilic molecule with poor aqueous solubility.[3] Its solubility is significantly higher in organic solvents.

Solvent	Solubility	References
DMSO	Soluble	[1]
Methanol	Soluble	[1]
Ethanol	2 mM	[4]
Chloroform	Soluble	
Water	2.6 µg/mL	[3]

Stability and Degradation

Rapamycin is susceptible to degradation under various conditions, including exposure to acidic and basic environments, light, and high temperatures.[5][6]

- Hydrolysis: The lactone ring of rapamycin can undergo hydrolysis, particularly under basic conditions, leading to the formation of secorapamycin.[7]
- Oxidation: The triene moiety is susceptible to autoxidation, resulting in the formation of epoxides and ketones.[8][9]
- Isomerization: In solution, rapamycin can exist as a mixture of conformational isomers.[3]

For optimal stability, rapamycin powder should be stored at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[1][6]

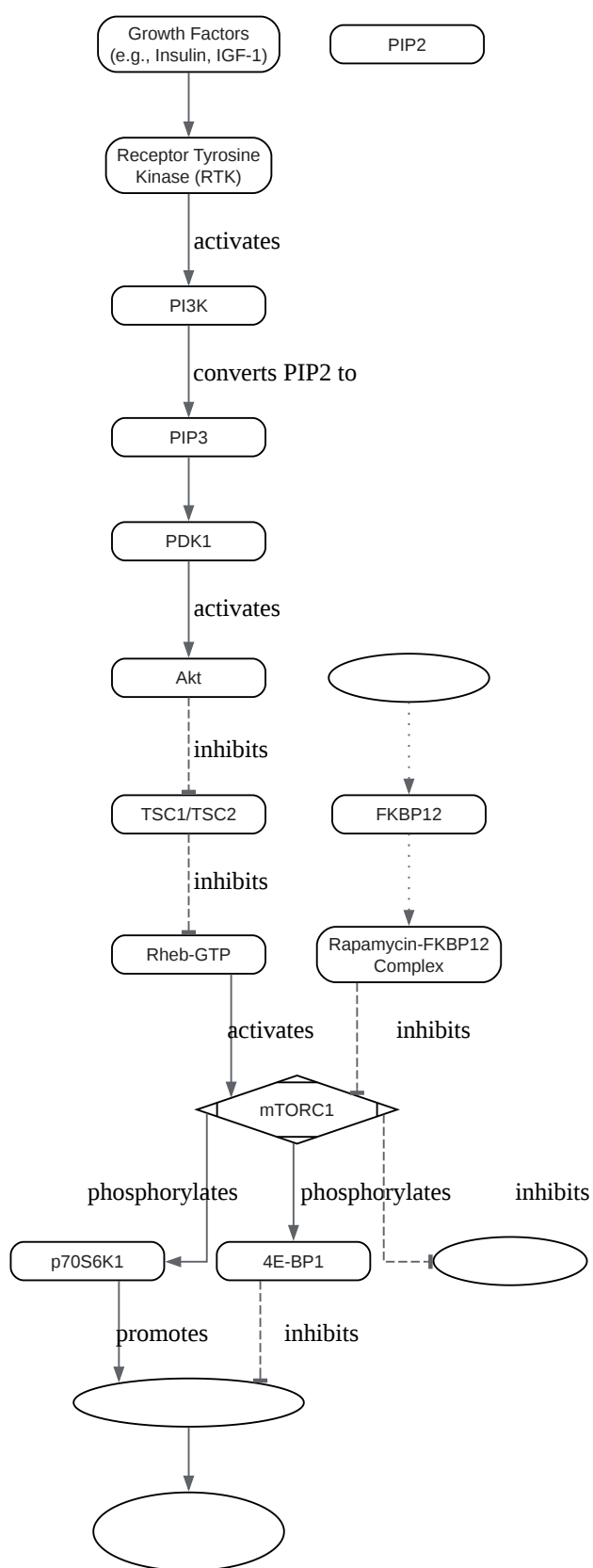
Crystallography and Polymorphism

Rapamycin can exist in different polymorphic forms, which may exhibit varying physical properties such as melting point and dissolution rate.[10] The crystalline structure of rapamycin has been characterized by X-ray diffraction.[10]

Differential Scanning Calorimetry (DSC) can be used to characterize the crystallinity of rapamycin samples.^[11]

Signaling Pathway: The mTOR Network

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Rapamycin first forms a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to its allosteric inhibition.



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Figure 1: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of rapamycin.

Determination of Melting Point

This protocol follows the general guidelines for melting point determination of pharmaceutical substances.^{[2][3][12][13]}

Objective: To determine the melting range of a solid rapamycin sample.

Materials:

- Melting point apparatus
- Capillary tubes
- Rapamycin sample
- Mortar and pestle
- Melting point standards (e.g., Vanillin)^[3]

Procedure:

- Sample Preparation:
 - If the rapamycin sample is crystalline, finely powder it using a mortar and pestle.^[3]
 - Pack the powdered sample into a capillary tube to a height of approximately 3 mm.^[13]
- Instrument Setup:
 - Set the starting temperature of the melting point apparatus to 10°C below the expected melting point of rapamycin.^[12]
 - Set the heating rate to 1°C per minute.^[14]
- Measurement:
 - Insert the capillary tube into the apparatus when the temperature is about 5°C below the expected melting range.^[12]
 - Observe the sample as the temperature rises.
 - Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).^[14]
- Calibration:

- Periodically calibrate the apparatus using certified melting point standards.[3]

Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of poorly soluble compounds like rapamycin. [15][16][17][18]

Objective: To determine the kinetic solubility of rapamycin in an aqueous buffer.

Materials:

- Rapamycin
- DMSO
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplate
- Plate reader capable of nephelometry or UV-Vis spectroscopy
- Multichannel pipette

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of rapamycin in DMSO (e.g., 10 mM).[1]
- Serial Dilution:
 - In a 96-well plate, perform a serial dilution of the rapamycin stock solution in DMSO.
- Assay:
 - Transfer a small volume (e.g., 5 μ L) of each dilution from the DMSO plate to a new 96-well plate containing the aqueous buffer.
 - Mix thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[15]
- Detection:
 - Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.[15]
 - UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a relevant wavelength (e.g., 277 nm for rapamycin).[3]
- Data Analysis:

- Plot the measured signal (scattering or absorbance) against the rapamycin concentration to determine the concentration at which precipitation occurs, which represents the kinetic solubility.

Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for assessing the stability of rapamycin and separating it from its degradation products.[\[3\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To quantify the amount of intact rapamycin in a sample and detect the presence of degradation products.

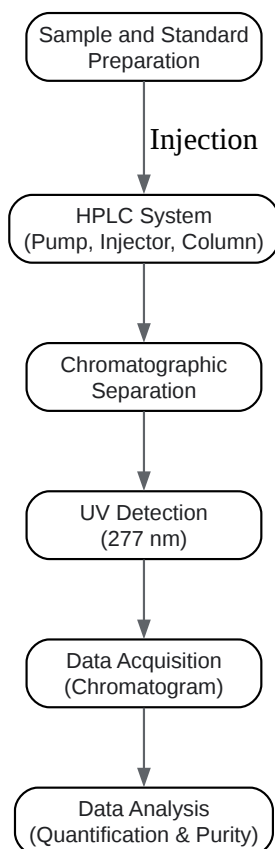
Materials:

- HPLC system with a UV detector
- C8 or C18 analytical column
- Methanol (HPLC grade)
- Water (HPLC grade)
- Rapamycin reference standard
- Sample containing rapamycin

Procedure:

- Chromatographic Conditions:
 - Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[\[3\]](#)
 - Flow Rate: 1.0 mL/min.[\[3\]](#)
 - Column Temperature: 57°C.[\[3\]](#)
 - Detection Wavelength: 277 nm.[\[3\]](#)
- Standard and Sample Preparation:
 - Prepare a stock solution of the rapamycin reference standard in methanol.[\[20\]](#)
 - Dilute the stock solution to create a series of calibration standards.
 - Prepare the sample for analysis by dissolving it in the mobile phase or a suitable solvent.
- Analysis:
 - Inject the standards and samples onto the HPLC system.

- Record the chromatograms.
- Data Analysis:
 - Identify the peak corresponding to rapamycin based on the retention time of the reference standard.
 - Quantify the amount of rapamycin in the sample by comparing its peak area to the calibration curve.
 - Analyze the chromatogram for the presence of additional peaks, which may correspond to degradation products.



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Figure 2: General workflow for the HPLC analysis of Rapamycin.

Western Blot Analysis of mTORC1 Signaling

This protocol provides a method for analyzing the phosphorylation status of key mTORC1 downstream targets, p70S6K1 and 4E-BP1, in response to rapamycin treatment.^{[22][23][24]}

Objective: To assess the inhibitory effect of rapamycin on mTORC1 signaling in cultured cells.

Materials:

- Cell line of interest (e.g., HEK293, MCF-7)

- Cell culture medium and supplements
- Rapamycin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p70S6K1 (Thr389), anti-p70S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti- β -actin)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with varying concentrations of rapamycin or a vehicle control (DMSO) for a specified time (e.g., 1-24 hours).[\[22\]](#)
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane and add ECL substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phospho/total ratio indicates inhibition of mTORC1 signaling.

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of rapamycin. The presented data, protocols, and visualizations are intended to facilitate further research and development of this important therapeutic agent. A thorough understanding of these fundamental characteristics is critical for formulation development, analytical method validation, and the design of robust in vitro and in vivo studies.

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